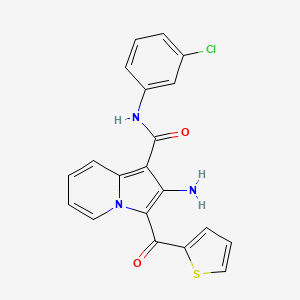![molecular formula C18H14N6O3S B15001361 2-({[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)quinazolin-4(1H)-one](/img/structure/B15001361.png)
2-({[1-(1,3-benzodioxol-5-ylmethyl)-1H-tetrazol-5-yl]sulfanyl}methyl)quinazolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)METHYL]-1,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that features a benzodioxole moiety, a tetrazole ring, and a quinazolinone core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)METHYL]-1,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved by reacting catechol with dihalomethanes in the presence of concentrated aqueous alkaline solution and tetraalkylammonium or phosphonium salts . The tetrazole ring can be synthesized via a Pd-catalyzed C-N cross-coupling reaction . The final step involves the formation of the quinazolinone core through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反应分析
Types of Reactions
2-[({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)METHYL]-1,4-DIHYDROQUINAZOLIN-4-ONE can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The tetrazole ring can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole and tetrazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzodioxole moiety would yield quinones, while reduction of the tetrazole ring would yield amines.
科学研究应用
2-[({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)METHYL]-1,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
作用机制
The mechanism of action of 2-[({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)METHYL]-1,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The benzodioxole moiety can interact with proteins, altering their function and leading to therapeutic effects .
相似化合物的比较
Similar Compounds
1-(2H-1,3-Benzodioxol-5-yl)ethan-1-ol: Shares the benzodioxole moiety but lacks the tetrazole and quinazolinone components.
(2E,4E)-Methyl 5-(benzo[d][1,3]dioxol-5-yl)penta-2,4-dienoate: Contains the benzodioxole moiety but differs in its overall structure.
N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Similar in having the benzodioxole moiety but has a different functional group arrangement.
Uniqueness
2-[({1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)METHYL]-1,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of the benzodioxole, tetrazole, and quinazolinone moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
属性
分子式 |
C18H14N6O3S |
|---|---|
分子量 |
394.4 g/mol |
IUPAC 名称 |
2-[[1-(1,3-benzodioxol-5-ylmethyl)tetrazol-5-yl]sulfanylmethyl]-3H-quinazolin-4-one |
InChI |
InChI=1S/C18H14N6O3S/c25-17-12-3-1-2-4-13(12)19-16(20-17)9-28-18-21-22-23-24(18)8-11-5-6-14-15(7-11)27-10-26-14/h1-7H,8-10H2,(H,19,20,25) |
InChI 键 |
XQKMJXYHZOBJQY-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)CN3C(=NN=N3)SCC4=NC5=CC=CC=C5C(=O)N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-ethyl-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B15001281.png)
![7-(4-chlorophenyl)-3-(3-fluorophenyl)-6,7-dihydro[1,2]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001289.png)
![Ethyl 2-[(3-chlorophenyl)formamido]-3,3,3-trifluoro-2-[(4-methylphenyl)amino]propanoate](/img/structure/B15001303.png)
![7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-2-(ethylamino)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B15001310.png)
![3-(4-fluorophenyl)-N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001317.png)
![N-(4-chlorophenyl)-8-(4-methoxyphenyl)-4,7-dimethylpyrazolo[5,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B15001320.png)
![7-(4-Chlorophenyl)-3-(3,4-dimethoxyphenyl)-2-(methoxymethyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15001321.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15001337.png)
![(3Z)-1-(4-chlorobenzyl)-3-[2-oxo-2-(thiophen-2-yl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B15001339.png)
![methyl [7-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-2,5-dioxo-4,5,6,7-tetrahydro[1,3]thiazolo[4,5-b]pyridin-3(2H)-yl]acetate](/img/structure/B15001347.png)
![3-[2-[(3-Bromophenyl)methylidene]hydrazin-1-yl]-4H-1,2,4-triazin-5-one](/img/structure/B15001349.png)
![3-[(4-chlorophenyl)sulfonyl]-1-(4-methoxybenzyl)-4,5-dimethyl-1H-pyrrol-2-amine](/img/structure/B15001351.png)
![4-(3-chlorophenyl)-7-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-methyl-6,7-dihydro[1,3]thiazolo[4,5-b]pyridine-2,5(3H,4H)-dione](/img/structure/B15001363.png)
